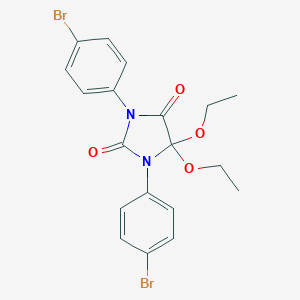

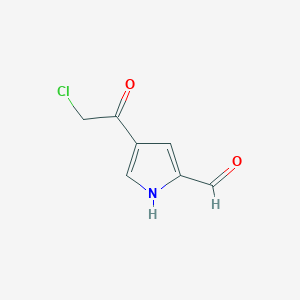

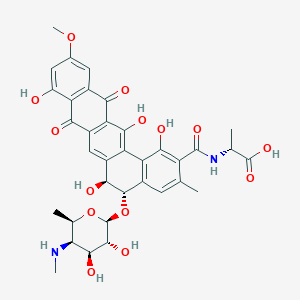

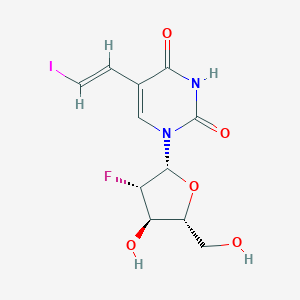

![molecular formula C12H12N2O3S2 B039412 [(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid CAS No. 112672-69-2](/img/structure/B39412.png)

[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of these compounds involves several steps, including the base-promoted hydrolysis and subsequent reactions with nucleophilic reagents to produce a series of derivatives exhibiting anti-inflammatory activity. Some derivatives have been found to be more active than traditional anti-inflammatory drugs like acetylsalicylic acid and ibuprofen (Jakubkienė et al., 2002). Another synthesis pathway involves the aromatic nucleophilic substitution reaction, which is key to producing new unnatural amino acids (ElMarrouni & Heras, 2015).

Molecular Structure Analysis

Molecular structure analysis of these compounds reveals polymorphism, as seen in 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, which crystallizes in two polymorphic forms. This polymorphism is significant for understanding the compound's physical and chemical properties (Glidewell et al., 2003).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are diverse, involving acylation reactions to give various derivatives with potential pharmacological activity. For example, treatment of specific benzoic acids with acetic anhydride leads to the formation of thieno[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido[1,2-b]isoquinoline-4,11-diones, demonstrating the compounds' reactivity and potential for generating new chemical entities (Zadorozhny et al., 2008).

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding the behavior of these compounds under different conditions. For instance, the intramolecular N—H⋯N hydrogen bond stabilizes the folded conformation in certain derivatives, affecting their solubility and reactivity (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties analysis of these compounds reveals their potential as anti-inflammatory agents, with some derivatives showing moderate activity compared to diclofenac sodium, a standard drug. This highlights the therapeutic potential of these compounds in treating inflammation (Bahekar & Shinde, 2004).

Applications De Recherche Scientifique

Chemistry and Properties of Related Compounds

Heterocyclic Compounds : The chemistry and properties of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) have been extensively reviewed, covering the synthesis, properties, and biological activities of these compounds. Such studies highlight the potential for developing novel compounds with improved biological or electrochemical activities, suggesting a promising area for the exploration of derivatives including "[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid" (Boča, Jameson, & Linert, 2011).

Sulfur-Containing Compounds : Research on sulfur-containing heterocycles, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives, has shown that these compounds have significant synthetic and pharmacological potential. This underscores the relevance of exploring "[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid" for new molecular systems with pharmacological applications (Hryhoriv, Lega, & Shemchuk, 2021).

Potential Applications

Pharmaceutical Applications : The synthesis and chemical properties of pyrimido[4,5-b]quinolines and their thio analogues, starting from barbituric acid derivatives, have been described. These findings may provide a foundation for the synthesis of novel pharmaceutical agents, including the exploration of "[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid" for similar applications (Nandha kumar, Suresh, Mythili, & Mohan, 2001).

Biotechnological Applications : The unique metabolic pathways of acetic acid bacteria (AAB) in "oxidative" fermentation, transforming various substrates into valuable products, indicate the potential biotechnological applications of sulfur-containing compounds. Research into AAB and their role in producing vinegar and fermented beverages could inspire studies on the metabolic pathways and biotechnological uses of "[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid" (Lynch, Zannini, Wilkinson, Daenen, & Arendt, 2019).

Propriétés

IUPAC Name |

2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c15-8(16)5-18-12-13-10(17)9-6-3-1-2-4-7(6)19-11(9)14-12/h1-5H2,(H,15,16)(H,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXADBNGYRCQTLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355221 |

Source

|

| Record name | [(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |

CAS RN |

112672-69-2 |

Source

|

| Record name | [(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

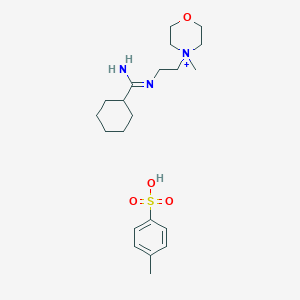

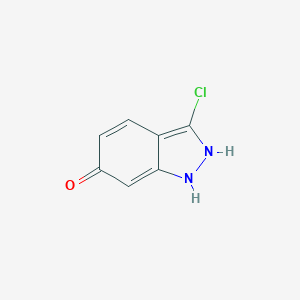

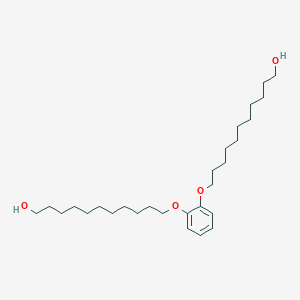

![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)